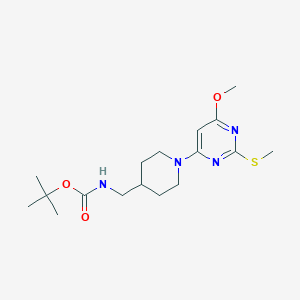

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that could potentially be used in the synthesis of such compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The molecular weight of “tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is 368.49 . Other specific physical and chemical properties are not available in the resources I have access to.科学的研究の応用

Selective Activation of SK1 Channels

A compound closely related to tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, namely GW542573X, has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, particularly the SK1 subtype. This discovery is significant for the potential therapeutic modulation of SK channels, which are implicated in various physiological and pathological processes. The selectivity of GW542573X for the SK1 subtype over SK2, SK3, and IK channels, as well as its ability to shift the Ca2+ response curve and act as a genuine opener of hSK1 channels, underscores its utility in studying the role of SK1 channels in cellular functions and disease states (Hougaard et al., 2009).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including compounds structurally similar to tert-butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, has led to the development of potent ligands for the histamine H4 receptor (H4R). These ligands, including compound 3 and compound 4, have shown promise in vitro and in animal models as anti-inflammatory agents and antinociceptive agents, highlighting their potential for treating pain and inflammation through H4R antagonism (Altenbach et al., 2008).

Molecular Spin Interactions

Studies on Schiff and Mannich bases incorporating the tert-butyl group have elucidated spin interactions in octahedral zinc complexes. These findings are pivotal for understanding the electronic structures and magnetic properties of coordination compounds, with implications for materials science, catalysis, and spintronics. The research on these complexes has contributed to the broader knowledge of metal-organic frameworks and their potential applications (Orio et al., 2010).

Renin Inhibitors for Hypertension

The synthesis and pharmacological evaluation of benzimidazole derivatives, as exemplified by compound 13, have been directed toward developing orally bioavailable renin inhibitors. This research is foundational for advancing treatments for hypertension and cardiovascular diseases. The optimization of the piperidine moiety to enhance potency and bioavailability demonstrates the critical role of structural modification in drug discovery (Tokuhara et al., 2018).

特性

IUPAC Name |

tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)18-11-12-6-8-21(9-7-12)13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVMWFOCKMGZNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)

![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)

![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)

![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)